molecular formula C24H18N2 B8205699 N,N-diphenyl-9H-carbazol-2-amine

N,N-diphenyl-9H-carbazol-2-amine

Cat. No.: B8205699
M. Wt: 334.4 g/mol
InChI Key: QXBOXQNGBNDQHA-UHFFFAOYSA-N
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Description

N,N-diphenyl-9H-carbazol-2-amine is a chemical compound with the molecular formula C24H18N2. It is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. This compound is known for its unique photochemical and thermal stability, as well as its good hole-transport ability, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diphenyl-9H-carbazol-2-amine typically involves the functionalization of carbazole at the nitrogen position. One common method is the reaction of carbazole with diphenylamine under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in the desired form .

Chemical Reactions Analysis

Types of Reactions

N,N-diphenyl-9H-carbazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding carbazole derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

N,N-diphenyl-9H-carbazol-2-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-diphenyl-9H-carbazol-2-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions and interactions, which can influence its effects in different applications. For example, its ability to transport holes makes it valuable in electronic devices .

Comparison with Similar Compounds

N,N-diphenyl-9H-carbazol-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functionalization and the resulting properties, which make it suitable for a wide range of applications in various fields .

Properties

IUPAC Name

N,N-diphenyl-9H-carbazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2/c1-3-9-18(10-4-1)26(19-11-5-2-6-12-19)20-15-16-22-21-13-7-8-14-23(21)25-24(22)17-20/h1-17,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBOXQNGBNDQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.5 g of 2-(4-diphenylaminophenyl)nitrobenzene and 20 ml of triethyl phosphate were heated and stirred at 160° C. for 8 hours. After triethyl phosphate was distilled off under reduced pressure, 10 ml of methanol was added, followed by filtration. The resulting solid was vacuum-dried to obtain 1.2 g of 2-diphenylaminocarbazole.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
triethyl phosphate
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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